2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride
Overview
Description
2-Benzyl-2,7-diazaspiro[44]nonane-4-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a benzyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a benzyl halide under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires the use of specialized equipment and techniques to handle the reagents and control the reaction environment effectively.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound may be used in biological assays to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride is unique due to its spirocyclic structure and the presence of the benzyl group. Similar compounds include:
2,7-Diazaspiro[4.4]nonane: Lacks the benzyl group, resulting in different chemical properties.
2-Benzyl-2,7-diazaspiro[4.4]nonane: Similar structure but without the carboxylic acid and dihydrochloride groups.
2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid: Similar to the target compound but without the dihydrochloride group.
These compounds differ in their reactivity and potential applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.2ClH/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15;;/h1-5,13,16H,6-11H2,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCZRJIBVVWPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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